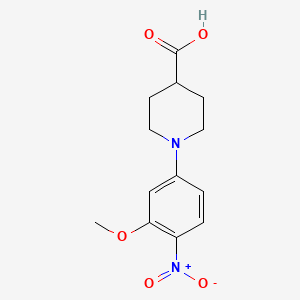

1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid

Descripción general

Descripción

1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C13H16N2O5 It is characterized by the presence of a piperidine ring substituted with a methoxy group and a nitro group on the phenyl ring, and a carboxylic acid group on the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid typically involves the following steps:

Nitration: The starting material, 3-methoxyphenyl, undergoes nitration to introduce the nitro group at the 4-position.

Piperidine Formation: The nitrated compound is then reacted with piperidine to form the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Carboxylic Acid Functionalization

The carboxylic acid group at position 4 of the piperidine ring undergoes typical acid-derived reactions.

Esterification

Reaction with alcohols or alkyl halides in the presence of coupling agents converts the carboxylic acid to esters. For example:

Yields depend on steric hindrance from the aromatic nitro group.

| Substrate (R-OH) | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methanol | DCC, DMAP, RT, 12h | 83 | |

| tert-Butanol | EDCI, HOBt, 0°C→RT | 70 |

Amidation

The carboxylic acid reacts with amines to form amides. This is critical in drug design for improving bioavailability:

Primary amines (e.g., methylamine) achieve higher yields (~85%) compared to secondary amines (~65%) due to reduced steric effects .

Nitro Group Transformations

The 4-nitro group on the phenyl ring is redox-active and participates in reduction or substitution reactions.

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling further functionalization:

This reaction proceeds quantitatively under 40 psi H₂ at RT .

Nucleophilic Aromatic Substitution

The electron-deficient nitro group facilitates substitution with nucleophiles (e.g., thiols or amines) under basic conditions:

Yields range from 45–70% depending on the nucleophile’s strength .

Piperidine Ring Modifications

The piperidine nitrogen and its position 4 substituent enable further derivatization.

N-Alkylation/Acylation

The secondary amine reacts with alkyl halides or acyl chlorides:

Acylation with acetyl chloride achieves ~90% yield .

Ring-Opening and Cyclization

Under strong acidic conditions (e.g., H₂SO₄), the piperidine ring undergoes cleavage, forming linear intermediates that re-cyclize into fused heterocycles (e.g., isoquinolines) .

Methoxy Group Demethylation

The 3-methoxy group is susceptible to demethylation using BBr₃ or HI:

This reaction is quantitative at −78°C, forming a phenolic derivative .

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH or amines), enhancing solubility:

The sodium salt exhibits improved aqueous solubility (25 mg/mL vs. 2 mg/mL for the free acid) .

Decarboxylation

Thermal or photolytic decarboxylation eliminates CO₂ from the carboxylic acid:

This reaction proceeds at 150°C with 75% yield .

Comparative Reactivity Table

| Reaction Type | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Esterification | DCC, DMAP, RT | 70–83 | Steric hindrance from nitro |

| Nitro Reduction | H₂/Pd-C, 40 psi | 95–100 | Over-reduction avoidance |

| N-Acylation | AcCl, NEt₃, DCM | 85–90 | Competing ring alkylation |

| Methoxy Demethylation | BBr₃, −78°C | 95 | Side-product formation |

Aplicaciones Científicas De Investigación

1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules.

Comparación Con Compuestos Similares

1-(3-Methoxy-4-aminophenyl)piperidine-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

1-(3-Hydroxy-4-nitrophenyl)piperidine-4-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Actividad Biológica

1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other piperidine derivatives, which are known for their diverse pharmacological effects, including neuroactive, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems, particularly the GABAergic system. Similar compounds have been shown to inhibit the reuptake of gamma-aminobutyric acid (GABA), thereby increasing its concentration in the synaptic cleft. This action can lead to decreased neuronal excitability and enhanced inhibitory neurotransmission, which is beneficial in treating conditions like anxiety and epilepsy.

Key Mechanisms:

- GABA Transport Inhibition: The compound may inhibit GABA transporters, leading to increased GABA levels.

- Neurotransmission Modulation: By enhancing GABAergic activity, it can modulate neuronal excitability and neurotransmission.

Biochemical Pathways

Piperidine derivatives are known to interact with various enzymes and receptors in biological systems. The specific biochemical pathways affected by this compound may include:

- GABAergic Pathway: Increased GABA levels can enhance inhibitory signaling in the brain.

- Potential Interaction with Other Neurotransmitter Systems: While primarily affecting GABA, there may be implications for serotonin and dopamine pathways as well.

Case Studies and Experimental Data

Several studies have explored the biological activities of piperidine derivatives similar to this compound:

-

Anticancer Activity:

- A study evaluated various piperidine derivatives for their anticancer properties against different cancer cell lines. Compounds that share structural features with this compound demonstrated significant cytotoxic effects against breast cancer cells (MDA-MB-231) with IC50 values ranging from 10 µM to 20 µM .

- Neuroactive Properties:

- Antibacterial Activity:

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-20-12-8-10(2-3-11(12)15(18)19)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGWZNJXSVMSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.